2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid
Description
2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid is a piperazine derivative characterized by a furylmethyl substituent at the N1 position, a ketone group at C3, and an acetic acid moiety at the C2 position of the piperazine ring (Figure 1).
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJCMWZZRHTEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 2-furylmethylamine with ethyl 3-oxo-2-piperazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The resulting intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the piperazine ring can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxyl derivatives of the piperazine ring.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity:
Research indicates that compounds similar to 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid exhibit antimicrobial properties. Studies have shown that derivatives of piperazine compounds often demonstrate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
2. Antitumor Potential:
The compound's structural components are associated with antitumor activities. Preliminary studies suggest that piperazine derivatives can inhibit tumor cell proliferation, making this compound a candidate for further investigation in cancer therapeutics.
3. Neurological Effects:
Given the presence of the piperazine ring, there is potential for applications in treating neurological disorders. Piperazine derivatives have been studied for their effects on neurotransmitter systems, indicating possible uses in psychopharmacology.
Case Study 1: Antimicrobial Activity
A study conducted on similar piperazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the furan moiety could enhance efficacy, highlighting the importance of structural variations in biological activity.
Case Study 2: Antitumor Research
In vitro studies on cell lines have shown that compounds related to this compound can inhibit cancer cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further exploration into its utility as an anticancer agent.
Safety and Toxicity
While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary data suggest that the compound may be an irritant; thus, proper safety protocols should be established during handling and experimentation .
Mechanism of Action
The mechanism of action of 2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*CAS 1022919-08-9 is ambiguously assigned to both the parent compound and a 5-methylfuran derivative in the evidence .
Biological Activity
2-[1-(2-Furylmethyl)-3-oxo-2-piperazinyl]-acetic acid is a complex organic compound notable for its unique structural features, including a piperazine ring and a furan moiety. This compound has garnered interest due to its potential biological activities, which may include antimicrobial and antitumor properties. However, comprehensive studies elucidating its mechanisms of action and pharmacological profiles are still limited.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 252.27 g/mol. The compound's structure incorporates a furan group attached to a piperazine ring, which is further substituted with an acetic acid moiety. This structural complexity is significant as it may influence the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.27 g/mol |
| Structure Type | Piperazine + Furan |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antitumor Activity : Similar piperazine derivatives have shown cytotoxic effects on cancer cell lines, indicating possible antitumor properties.
Case Studies
- Antimicrobial Evaluation : A study conducted on related piperazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HT-29 for colon cancer and A549 for lung cancer) showed that certain derivatives of piperazine, including those structurally related to this compound, exhibited cytotoxic effects. The MTT assay revealed that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells.
While specific mechanisms of action for this compound are not yet fully elucidated, it is believed that the piperazine ring may interact with various biological targets, including enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in cellular functions, contributing to its observed biological activities.
Synthesis Approaches
The synthesis of this compound can be achieved through several methods, including:
- Piperazine Derivative Formation : Reaction of furan derivatives with piperazine under controlled conditions.
- Acetic Acid Moiety Addition : Subsequent esterification or amidation processes to introduce the acetic acid component.
These synthetic routes allow for the exploration of structural modifications that may enhance biological activity or pharmacokinetic properties.
Q & A
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
